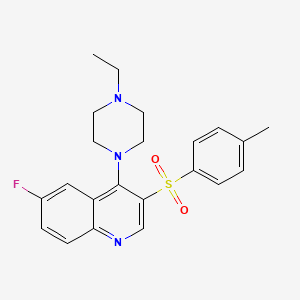

4-(4-乙基哌嗪-1-基)-6-氟-3-甲苯磺酰基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its flexibility and the ability to form hydrogen bonds . The compound also contains a quinoline ring, which is a type of heterocyclic aromatic organic compound .

科学研究应用

抗菌特性和合成

几项研究集中于合成和评估与“4-(4-乙基哌嗪-1-基)-6-氟-3-甲苯磺酰基喹啉”在结构上相关的化合物的抗菌特性。例如,对同一类化合物盐酸替马沙星的对映异构体的合成和抗菌活性研究,突出了其作为广谱抗菌剂的潜力(Chu等人,1991年)。类似地,氟喹诺酮类药物,其特征在于6-氟-7哌嗪-4-喹啉酮结构,已因其在体外对革兰氏阴性杆菌和球菌的广泛抗菌活性而著称(Wolfson和Hooper,1985年)。

抗结核和抗菌活性

1-环丙基-6-氟-1,4-二氢-4-氧代-7-(4-(2-(4-取代哌嗪-1-基)乙酰基)哌嗪-1-基)喹啉-3-羧酸衍生物的开发显示出有希望的体外抗结核和抗菌活性。这些化合物对结核分枝杆菌和各种细菌菌株表现出显着的最小抑菌浓度(MIC)值(Suresh等人,2014年)。

新型合成方法

已经对相关化合物的新的合成方法进行了研究,以提高其抗菌功效。替马沙星(一种有效的抗菌剂)的替代合成方法被开发出来,以提高其合成效率(Chu等人,1992年)。

抗疟疾活性

探索6-氟喹啉衍生物的抗疟疾活性一直是研究的一个重要领域。喹啉环上的取代基的调整导致了具有高抗疟疾活性的化合物,展示了开发新型抗疟疾药物的潜力(Hochegger等人,2019年)。

分子对接研究

新型氟喹诺酮类药物与金黄色葡萄球菌DNA促旋酶的分子对接研究已经确定了具有显着结合能的化合物,表明对对常规抗生素产生耐药性的细菌菌株具有潜在的有效性(Sabbagh和Murad,2015年)。

作用机制

Target of Action

The primary targets of 4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline are the nuclear receptor, Nurr1 , and the fibroblast growth factor receptor 2 (FGFR2) . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for Parkinson’s disease (PD) .

Mode of Action

The compound interacts with its targets, enhancing Nurr1’s transcriptional activity and activating FGFR2 gene mutations . This interaction leads to changes in the function of these targets, which can have significant effects on cellular processes.

Biochemical Pathways

The affected pathways include the transcriptional regulatory cascades of midbrain dopamine neurons and multiple interacting pathways including mitochondrial dysfunction, oxidative stress, neuroinflammation, and dysregulated protein degradation/autophagy . In the case of FGFR2, the compound’s action can lead to oncogenic activation .

Result of Action

The compound’s action results in robust neuroprotective effects in vitro . It protects midbrain dopamine neurons in the MPTP-induced male mouse model of PD and improves both motor and non-motor olfactory deficits without dyskinesia-like behaviors . In the case of FGFR2, different genetic alterations promote ICC tumor growth, invasion, and metastasis .

属性

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-17(23)6-9-20(19)24-15-21(22)29(27,28)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEINIFOXLVRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B2987776.png)

![2-methoxy-3-{5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl methyl ether](/img/structure/B2987777.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2987778.png)

![3-(4-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987783.png)

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2987785.png)

![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987790.png)